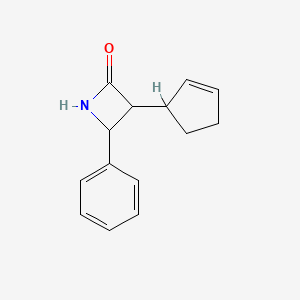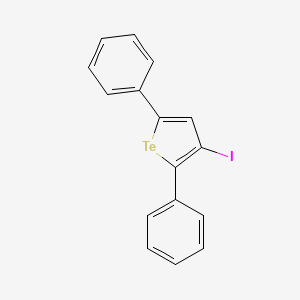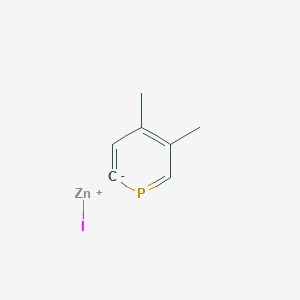
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iodozinc(1+) 4,5-dimethylphosphinin-2-ide typically involves the reaction of 4,5-dimethylphosphinine with a zinc iodide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different zinc-phosphinine complexes.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinine oxides, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organometallic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including catalysts and electronic components.
Mécanisme D'action
The mechanism by which Iodozinc(1+) 4,5-dimethylphosphinin-2-ide exerts its effects involves the interaction of its zinc and iodine atoms with various molecular targets. The zinc atom can coordinate with electron-rich sites on proteins and other biomolecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other zinc-phosphinine complexes and halogenated phosphinines. Examples include:
- Zinc(1+) 4,5-dimethylphosphinin-2-ide
- Iodozinc(1+) 4,5-dimethylphosphinine
Uniqueness
What sets Iodozinc(1+) 4,5-dimethylphosphinin-2-ide apart is its unique combination of iodine and zinc within the phosphinine framework
Propriétés
Numéro CAS |
143251-27-8 |
|---|---|
Formule moléculaire |
C7H8IPZn |
Poids moléculaire |
315.4 g/mol |
InChI |
InChI=1S/C7H8P.HI.Zn/c1-6-3-4-8-5-7(6)2;;/h3,5H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UZOCAPIACZINLA-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=P[C-]=C1)C.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


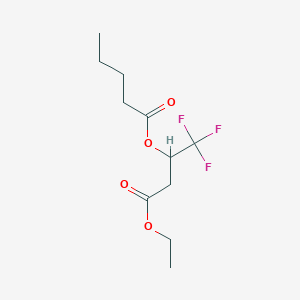
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
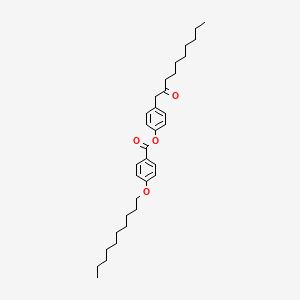
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
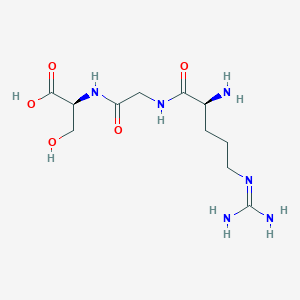


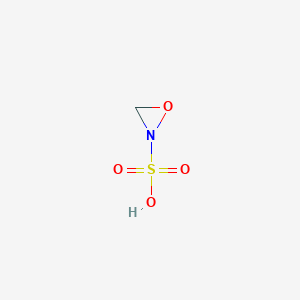

![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
